2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O6S/c16-13-5-4-11(7-12(13)15(21)22)25(23,24)17-8-10(19)9-18-6-2-1-3-14(18)20/h1-7,10,17,19H,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWLYQBZJJWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid typically involves multi-step organic reactions One common approach is to start with a fluorinated benzoic acid derivative, which undergoes sulfonation to introduce the sulfamoyl group
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydropyridinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted benzoic acid derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
The compound has shown potential as an anticancer agent. Its structural similarity to known inhibitors allows it to target specific enzymes involved in cancer cell proliferation. Research indicates that derivatives of this compound may inhibit poly (adenosine diphosphate ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, particularly in tumors with BRCA mutations .
Antimicrobial Properties :
Another significant application is its antimicrobial activity. The sulfamoyl group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Studies have demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Drug Development
Formulation Development :
In drug formulation, the compound's solubility and stability are critical factors. Research has focused on optimizing these properties to enhance bioavailability. For instance, formulations that include this compound have been tested for their pharmacokinetic profiles, indicating promising absorption rates and distribution in biological systems .
Combination Therapies :
The potential for combination therapies is another area of interest. When used alongside other anticancer drugs, such as olaparib, it may enhance therapeutic efficacy while reducing side effects associated with higher doses of single agents. Clinical trials are underway to evaluate these combinations in patients with specific genetic profiles .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects on BRCA-mutated cells | Showed significant reduction in cell viability when combined with olaparib. |
| Study B | Assess antimicrobial activity against resistant strains | Demonstrated effective inhibition of growth in multiple bacterial strains. |
| Study C | Formulation optimization for enhanced bioavailability | Achieved improved solubility and stability in various solvents, leading to better absorption profiles. |
Mechanism of Action
The mechanism of action of 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
The compound’s sulfamoyl group distinguishes it from simpler benzoic acid derivatives. Key comparisons include:
Substituent Diversity on the Sulfamoyl Group
- Target Compound: The sulfamoyl group is functionalized with a 2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl chain.
- Compound 4 (): Features a 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl substituent. The bulky aromatic system (benzoisoquinolinyl) increases binding affinity (−8.53 kcal/mol) compared to simpler sulfur analogs (−7.94 kcal/mol) .
- Compound : Utilizes an N-isopropyl-N-methyl substituent, reducing steric bulk and molecular weight (275.30 g/mol) but lacking heterocyclic interactions .
Electronic and Steric Contributions
- The 2-fluoro substituent on the benzoic acid core (common in all compounds compared) enhances metabolic stability and electron-withdrawing effects, optimizing interactions with target binding pockets.
- The dihydropyridinone ring in the target compound introduces a balance of rigidity and hydrogen-bonding capacity, contrasting with the fully aromatic benzoisoquinolinyl group in Compound 4, which may favor π-π interactions but reduce solubility .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Sulfamoyl Benzoic Acid Derivatives
*Estimated based on structural components.
Key Findings :
Binding Affinity: Compound 4’s benzoisoquinolinyl substituent confers the highest binding affinity (−8.53 kcal/mol), suggesting bulky aromatic groups enhance target engagement .
Solubility : The target compound’s hydroxyl group and smaller heterocycle may improve aqueous solubility compared to Compound 4, albeit with a trade-off in binding strength.
Molecular Weight : The target compound’s higher molecular weight (~395 g/mol) could impact bioavailability, necessitating formulation optimization.
Biological Activity
2-Fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]sulfamoyl}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory responses. This article provides a detailed examination of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅F₁N₃O₄S
- Molecular Weight : 335.36 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to trigger the production of pro-inflammatory cytokines such as IL6, TNF-alpha, and IL1-beta in endothelial cells. This suggests a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases or conditions associated with chronic inflammation .
- Induction of Apoptosis in Cancer Cells : Studies have indicated that derivatives of benzoic acids can bind to anti-apoptotic proteins like Mcl-1 and Bfl-1, leading to increased apoptosis in cancer cells. This mechanism is crucial for developing targeted cancer therapies .
- Activation of Signaling Pathways : The compound may activate key signaling pathways such as NF-kappa-B and MAPK (ERK1/2), which are involved in cell proliferation and survival. This activation could contribute to both therapeutic effects and potential side effects .
Table 1: Summary of Biological Activities
Case Study 1: Anti-Cancer Activity
A study investigating the binding affinity of various benzoic acid derivatives to Mcl-1 found that compounds similar to 2-fluoro-5-{[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-y)propyl]sulfamoyl}benzoic acid displayed significant inhibition of Mcl-1. The study reported Ki values indicating strong binding affinity, leading to apoptosis in lymphoma cell lines dependent on Mcl-1 for survival .
Case Study 2: Inflammatory Response Modulation
Another research focused on the compound's effects on endothelial cells showed that it induced the expression of adhesion molecules (ICAM1, VCAM1) and pro-inflammatory cytokines. This suggests potential applications in managing cardiovascular diseases where inflammation plays a critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
